molecular formula C6H8ClFO3 B13910612 Ethyl4-chloro-4-fluoro-3-oxobutanoate CAS No. 111218-58-7

Ethyl4-chloro-4-fluoro-3-oxobutanoate

Cat. No.: B13910612
CAS No.: 111218-58-7
M. Wt: 182.58 g/mol
InChI Key: JBNFQTITFNTCLH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-fluoro-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of both chlorine and fluorine atoms attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-fluoro-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-4-fluoro-3-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid), aqueous base (e.g., sodium hydroxide)

Major Products

    Reduction: Ethyl 4-chloro-4-fluoro-3-hydroxybutanoate

    Substitution: Ethyl 4-methoxy-4-fluoro-3-oxobutanoate

    Hydrolysis: 4-chloro-4-fluoro-3-oxobutanoic acid and ethanol

Scientific Research Applications

Ethyl 4-chloro-4-fluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Ethyl 4-chloro-4-fluoro-3-oxobutanoate is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4-fluoro-3-oxobutanoate depends on the specific reaction or application. In reduction reactions, the compound undergoes nucleophilic attack by the reducing agent, leading to the formation of the corresponding alcohol. In substitution reactions, the chlorine or fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be compared with other similar compounds such as:

    Ethyl 4-chloro-3-oxobutanoate: Lacks the fluorine atom, which can affect its reactivity and applications.

    Ethyl 4-fluoro-3-oxobutanoate: Lacks the chlorine atom, leading to different chemical properties and reactivity.

    Ethyl 4-chloro-4-bromo-3-oxobutanoate:

The presence of both chlorine and fluorine atoms in ethyl 4-chloro-4-fluoro-3-oxobutanoate makes it unique and provides distinct reactivity patterns compared to its analogs.

Properties

CAS No.

111218-58-7

Molecular Formula

C6H8ClFO3

Molecular Weight

182.58 g/mol

IUPAC Name

ethyl 4-chloro-4-fluoro-3-oxobutanoate

InChI

InChI=1S/C6H8ClFO3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3

InChI Key

JBNFQTITFNTCLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(F)Cl

Origin of Product

United States

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